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Compound of Interest

Compound Name: Trandolaprilat

Cat. No.: B10826244 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and analytical methodologies for Trandolaprilat.
Designed for researchers, scientists, and drug development professionals, this document

consolidates key quantitative data into structured tables, details experimental protocols, and

utilizes visualizations to illustrate complex pathways and workflows.

Chemical Identity and Structure
Trandolaprilat is the active diacid metabolite of the prodrug Trandolapril, an angiotensin-

converting enzyme (ACE) inhibitor.[1][2] The hydrolysis of the ethyl ester group in Trandolapril,

primarily in the liver, yields Trandolaprilat.[3][4]

Table 1: Chemical Identifiers for Trandolaprilat
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Identifier Value

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-

phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a

-octahydroindole-2-carboxylic acid[1]

CAS Number 87679-71-8[1]

Molecular Formula C₂₂H₃₀N₂O₅[1]

Molecular Weight 402.48 g/mol [5]

SMILES

C--INVALID-LINK--

C(O)=O">C@HC(=O)N1[C@H]2CCCC[C@@H]

2C[C@H]1C(O)=O

InChI Key AHYHTSYNOHNUSH-HXFGRODQSA-N[5]

The conversion from the prodrug Trandolapril to the active metabolite Trandolaprilat is a

critical step for its pharmacological activity.
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Fig. 1: Bioactivation of Trandolapril to Trandolaprilat.

Physicochemical Properties
The physicochemical characteristics of Trandolaprilat influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its interaction with the target enzyme.

Table 2: Physicochemical Data for Trandolaprilat
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Property Value Source

Physical Form Pale Yellow Solid [5]

Melting Point 132-134°C [5]

pKa (Strongest Acidic) 3.13 (Predicted)

logP 0.77 (Predicted)

Water Solubility 0.083 g/L (Predicted)

DMSO Solubility 125 mg/mL [6]

Pharmacology and Mechanism of Action
Trandolaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][6] ACE is a

key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood

pressure and fluid balance.[3]

The mechanism of action involves the competitive inhibition of ACE, which is responsible for

converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] By blocking

this conversion, Trandolaprilat leads to reduced levels of angiotensin II, resulting in

vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[9]

Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin,

a vasodilator.[7] Inhibition of ACE by Trandolaprilat increases bradykinin levels, which further

contributes to the antihypertensive effect.[10][11]
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Fig. 2: RAAS pathway and Trandolaprilat's point of inhibition.

Pharmacokinetic Properties
Trandolapril is the prodrug administered orally, which is then metabolized to Trandolaprilat.
The absolute bioavailability of Trandolaprilat after oral administration of Trandolapril is

approximately 70%.[7][12]

Table 3: Pharmacokinetic Parameters of Trandolaprilat (following oral Trandolapril

administration)
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Parameter Value Note

Time to Peak Plasma

Concentration (Tmax)
4 - 10 hours

After oral administration of

Trandolapril under fasting

conditions.[7]

Effective Half-life (t½) 22.5 hours At steady state.[7]

Protein Binding Up to 94%
Saturable binding to plasma

proteins.[13]

Route of Elimination Primarily renal

About 33% of the parent drug

and metabolites are recovered

in urine, mostly as

Trandolaprilat.[3]

Renal Impairment Effect
~2-fold greater plasma

concentrations

In patients with creatinine

clearance <30 mL/min.[7][12]

Experimental Protocols
Quantification of Trandolaprilat in Human Plasma by LC-
MS/MS
This section details a representative method for the sensitive quantification of Trandolaprilat in
a biological matrix, adapted from published literature.[14][15]

Objective: To determine the concentration of Trandolaprilat in human plasma samples for

pharmacokinetic studies.

Methodology:

Sample Preparation (Solid-Phase Extraction - SPE):

To 500 µL of human plasma, add an internal standard (e.g., Ramipril).

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

Load the plasma sample onto the cartridge.
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Wash the cartridge with a weak organic solvent to remove interferences.

Elute Trandolaprilat and the internal standard with an appropriate organic solvent (e.g.,

methanol).

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Chromatographic Conditions (HPLC):

Column: Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm particle size).[16]

Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous

buffer (e.g., 10 mmol ammonium formate).[17]

Flow Rate: 1.0 mL/min.[16]

Column Temperature: Ambient.

Injection Volume: 10 µL.

Mass Spectrometric Conditions (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.[14][17]

Detection Mode: Multiple Reaction Monitoring (MRM).

Monitored Transitions:

Trandolaprilat: m/z 401 -> 168 (example, using [M-H]⁻ ion).[14]

Internal Standard (Ramipril): m/z 415 -> 166 (example, using [M-H]⁻ ion).[14]

Quantification:

Construct a calibration curve by plotting the peak area ratio of Trandolaprilat to the

internal standard against known concentrations.

Determine the concentration of Trandolaprilat in unknown samples by interpolation from

the calibration curve. The linear dynamic range is typically 20-10,000 pg/mL.[14]
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Fig. 3: Workflow for LC-MS/MS quantification of Trandolaprilat.

ACE Inhibition Assay
Objective: To determine the in vitro potency of Trandolaprilat by measuring its ability to inhibit

ACE activity (IC₅₀).
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Principle: This assay measures the rate of cleavage of a synthetic substrate by ACE. The

inhibitory effect of Trandolaprilat is quantified by measuring the reduction in product formation.

Methodology:

Reagents and Materials:

Angiotensin-Converting Enzyme (from rabbit lung or recombinant human).

Synthetic ACE substrate (e.g., Hippuryl-His-Leu, HHL).

Tris-HCl buffer with NaCl and ZnCl₂.

Trandolaprilat stock solution and serial dilutions.

Stopping reagent (e.g., 1N HCl).

Detection reagent (e.g., o-phthaldialdehyde, OPA, for fluorometric detection of the product

His-Leu).

Assay Procedure:

Prepare a reaction mixture containing ACE enzyme in the assay buffer.

Add varying concentrations of Trandolaprilat to the reaction wells. Include control wells

with no inhibitor.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

Initiate the reaction by adding the ACE substrate (HHL).

Incubate for a specific time (e.g., 30 minutes) at 37°C.

Stop the reaction by adding the stopping reagent.

Quantify the amount of product formed. For fluorometric detection, add OPA reagent and

measure fluorescence (Excitation: ~360 nm, Emission: ~485 nm).

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10826244?utm_src=pdf-body
https://www.benchchem.com/product/b10826244?utm_src=pdf-body
https://www.benchchem.com/product/b10826244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of ACE inhibition for each Trandolaprilat concentration relative

to the control.

Plot the percentage inhibition against the logarithm of the Trandolaprilat concentration.

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity

by 50%) by fitting the data to a sigmoidal dose-response curve. The high potency of

Trandolaprilat is reflected by its low IC₅₀ value.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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